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molecular formula C12H4F5NO2 B8672944 4-Nitro-2',3',4',5',6'-pentafluorobiphenyl CAS No. 14743-50-1

4-Nitro-2',3',4',5',6'-pentafluorobiphenyl

Cat. No. B8672944
M. Wt: 289.16 g/mol
InChI Key: ZUHMIDACPPDCDE-UHFFFAOYSA-N
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Patent
US07902363B2

Procedure details

4-Nitro-2′,3′,4′,5′,6′-pentafluorobiphenyl (10 g, 0.0345 mol) was dissolved in absolute ethanol (750 mL) and stirred under a hydrogen atmosphere (1 atm.) over Pd/C (0.3 g) until absorption of hydrogen ceased. The solution was filtered and the solvent was removed. The crude product was purified by column chromatography to give 4-amino-2′,3′,4′,5′,6′-pentafluorobiphenyl as a white powder (8.0 g, 89% yield).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Name
Quantity
0.3 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([C:10]2[C:15]([F:16])=[C:14]([F:17])[C:13]([F:18])=[C:12]([F:19])[C:11]=2[F:20])=[CH:6][CH:5]=1)([O-])=O>C(O)C.[Pd]>[NH2:1][C:4]1[CH:9]=[CH:8][C:7]([C:10]2[C:11]([F:20])=[C:12]([F:19])[C:13]([F:18])=[C:14]([F:17])[C:15]=2[F:16])=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C1=C(C(=C(C(=C1F)F)F)F)F
Name
Quantity
750 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0.3 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
until absorption of hydrogen
FILTRATION
Type
FILTRATION
Details
The solution was filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(C=C1)C1=C(C(=C(C(=C1F)F)F)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 8 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 89.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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